molecular formula C18H18F3N3O5S B2691983 Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034471-76-4

Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2691983
CAS RN: 2034471-76-4
M. Wt: 445.41
InChI Key: OXCVQWXFGOSWNJ-UHFFFAOYSA-N
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Description

“Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound also contains a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in this compound, has been a significant area of research in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group attached to a pyridine ring, which is then linked to a pyrrolidinyl group via an ether linkage . This is further connected to a phenyl group through a sulfonyl linkage, and finally, a carbamate group is attached to the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would be complex due to the presence of several reactive functional groups. The trifluoromethyl group, for instance, is known for its high reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of several functional groups. For instance, the trifluoromethyl group is known to significantly influence the properties of the compounds it is part of .

Scientific Research Applications

Antileukemic Activity

Research indicates that related compounds, such as bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, show activity against P388 lymphocytic leukemia. For instance, one such compound demonstrated high levels of antileukemic activity in vivo (Anderson, Heider, Raju, & Yucht, 1988).

Synthesis of Novel Compounds

The synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups has been achieved, contributing to the development of new chemical compounds and enhancing understanding in the field of organic chemistry (Markitanov, Timoshenko, Shermolovich, Mykhalchuk, Grafova, & Grafov, 2016).

Crystal Structure Studies

The compound (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, which shares structural similarities with the target compound, has been studied for its crystal structure, contributing to the understanding of molecular conformations in chemistry (Robinson, Hua, Good, Wang, & Meyers, 1993).

Fluorinated Polyamides Synthesis

Research has been conducted on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, highlighting the importance of such compounds in materials science (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Ionic Liquids Development

The direct methylation or trifluoroethylation of imidazole and pyridine derivatives has led to the creation of room temperature ionic liquids (RTILs), showcasing the compound's utility in developing new ionic liquid forms (Zhang, Martin, & Desmarteau, 2003).

Future Directions

The future directions in the research and application of this compound could involve discovering novel applications of TFMP derivatives, given their importance in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

methyl N-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O5S/c1-28-17(25)23-13-2-4-15(5-3-13)30(26,27)24-9-7-14(11-24)29-16-10-12(6-8-22-16)18(19,20)21/h2-6,8,10,14H,7,9,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCVQWXFGOSWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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